molecular formula C20H19N5 B11034872 N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine

N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine

Cat. No.: B11034872
M. Wt: 329.4 g/mol
InChI Key: VRBQNFIUZHMYOK-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine is a pyrazolopyrimidine derivative characterized by:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system.
  • A phenyl group at the N-1 position.
  • A 4-isopropylphenyl substituent at the N-4 amine position.

This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological activity, solubility, and metabolic stability. Pyrazolo[3,4-d]pyrimidines are widely explored as kinase inhibitors, anti-inflammatory agents, and anticancer compounds due to their ability to mimic purine bases in biological systems .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-14(2)15-8-10-16(11-9-15)24-19-18-12-23-25(20(18)22-13-21-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,21,22,24)

InChI Key

VRBQNFIUZHMYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1-phenylpyrazole with 4-isopropylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogues differ in substituents at the N-1 and N-4 positions (Table 1).

Table 1: Substituent Variations in Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name N-1 Substituent N-4 Substituent Key Reference
Target Compound Phenyl 4-Isopropylphenyl -
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-... 2,4-Dimethylphenyl 4-Methylbenzyl
N-(3,4-dimethoxyphenyl)-1-phenyl-... Phenyl 3,4-Dimethoxyphenyl
N-(2,3-dimethylphenyl)-1-methyl-... Methyl 2,3-Dimethylphenyl
1-(4-chlorophenyl)-N-(2-methoxyethyl)-... 4-Chlorophenyl 2-Methoxyethyl
1-(3-Methyl-4-(1-phenyl-...)phenyl urea Phenyl 3-Methyl-4-ureidophenyl

Key Observations :

  • Lipophilicity : The target compound’s 4-isopropylphenyl group enhances lipophilicity compared to smaller alkyl (e.g., methyl in ) or polar groups (e.g., methoxyethyl in ).
  • Steric Hindrance : Bulky substituents like 2,4-dimethylphenyl () may reduce binding affinity to flat enzyme active sites compared to the target’s phenyl group.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Predicted pKa LogP* Solubility
Target Compound ~347.42 ~3.40 ~3.5 Low (lipophilic)
N-(3,4-dimethoxyphenyl)-1-phenyl-... 347.37 3.40 2.8 Moderate
1-(4-chlorophenyl)-N-(2-methoxyethyl)-... 331.80 7.96 2.1 High
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-... 393.82 - 4.2 Low

*LogP: Estimated partition coefficient (octanol/water).

Key Findings :

  • The target compound’s isopropyl group increases LogP (~3.5) compared to analogues with polar substituents (e.g., 2-methoxyethyl in , LogP ~2.1).
  • Solubility : Methoxy or urea derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity.

Target Compound Implications :

  • The 4-isopropylphenyl group may enhance mitochondrial permeability, a critical factor for targeting TRAP1 in cancer cells .

Biological Activity

N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its biological activity. The presence of an isopropylphenyl group enhances its physicochemical properties, contributing to its interactions with various biological targets. The molecular formula is C22H21N5C_{22}H_{21}N_5, and its molecular weight is approximately 403.5 g/mol .

Research indicates that compounds structurally similar to this compound may exhibit several biological activities, primarily through the following mechanisms:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which plays a crucial role in regulating various cellular processes including cell division and apoptosis.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.

Biological Activity Data

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-d]pyrimidin-4-amineCore pyrazolo[3,4-d]pyrimidineKinase inhibitor
6-Methyl-N-(1H-pyrazol-5-yl)pyrimidin-2-aminesMethyl substitution at different positionsAntitumor properties
7-Amino-pyrazolo[3,4-d]pyrimidinesAmino group at position 7Anti-inflammatory effects

The unique substitution pattern of this compound suggests a potential dual action as both a kinase inhibitor and an anti-inflammatory agent, offering therapeutic advantages over other compounds that may target only one pathway .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Apoptosis Induction : A study on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed significant apoptosis induction in cancer cells with EC50 values ranging from 30 to 700 nM. This suggests that similar structural motifs could be effective in inducing cell death in various cancers .
  • Inhibition Assays : Compounds with similar structures have been evaluated for their ability to inhibit growth in cancer cell lines. For instance, certain pyrazolo derivatives showed GI50 values between 16 and 42 nM, indicating potent activity against human solid tumors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight the importance of specific substituents on the pyrazolo core for enhancing biological activity. Compounds with particular substitutions exhibited significantly higher inhibitory effects compared to others .

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